3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Lipophilicity Drug-likeness ADME prediction

3-[(2-Methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole (CAS 488726-28-9) is a heterocyclic small molecule belonging to the triazinoindole class, characterized by a 5H-[1,2,4]triazino[5,6-b]indole core with a 3-position (2-methylbenzyl)sulfanyl substituent. The compound has a molecular formula of C₁₇H₁₄N₄S and a molecular weight of 306.4 g/mol.

Molecular Formula C17H14N4S
Molecular Weight 306.4 g/mol
Cat. No. B11040643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Molecular FormulaC17H14N4S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
InChIInChI=1S/C17H14N4S/c1-11-6-2-3-7-12(11)10-22-17-19-16-15(20-21-17)13-8-4-5-9-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21)
InChIKeyDGTPKNRUVHAPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole – Core Structural and Physicochemical Profile for Procurement Evaluation


3-[(2-Methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole (CAS 488726-28-9) is a heterocyclic small molecule belonging to the triazinoindole class, characterized by a 5H-[1,2,4]triazino[5,6-b]indole core with a 3-position (2-methylbenzyl)sulfanyl substituent . The compound has a molecular formula of C₁₇H₁₄N₄S and a molecular weight of 306.4 g/mol . The triazino[5,6-b]indole scaffold is a recognized privileged structure in medicinal chemistry with documented activity across anticancer, antimicrobial, anticonvulsant, antidepressant, and platelet anti-aggregating indications [1]. The 2-methylbenzyl substituent distinguishes this compound from the widely cataloged unsubstituted benzyl analog (CAS 73718-26-0, MW 292.4 g/mol) and the minimal methylsulfanyl analog (CAS 4030-04-0, MW 216.26 g/mol), providing differentiated lipophilicity and steric properties relevant to target engagement and ADME optimization [2][3].

Why 3-[(2-Methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole Cannot Be Replaced by Generic Triazinoindole Analogs


Within the 3-(alkyl/arylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole series, even minor substituent modifications on the benzyl ring produce substantial shifts in lipophilicity, steric bulk, and electronic character that directly modulate biological target engagement. The unsubstituted 3-(benzylsulfanyl) analog (XLogP3 = 3.4) [1] and the 3-(methylsulfanyl) analog (XLogP3 = 1.9) [2] occupy different physicochemical space than the target 2-methylbenzyl derivative, while the 4-chlorobenzyl analog (LogP = 4.47) trends toward excessive lipophilicity that may compromise solubility and increase off-target binding risk. Published QSAR studies on related triazino[5,6-b]indole-3-ylthio acetamide series have demonstrated that antidepressant activity, measured as percentage decrease in immobility duration (%DID) in tail suspension tests, is strongly correlated with molecular descriptors including hydrophobic surface area (FOSA) and polar surface area (PISA) [3]. These quantitative structure-activity relationships confirm that even single-atom or single-methyl modifications on the 3-position substituent cannot be treated as functionally interchangeable. Furthermore, the ortho-methyl group on the benzyl ring introduces a steric constraint absent in the para-substituted or unsubstituted analogs, which can alter binding pose and selectivity within enzyme active sites such as EGFR (a validated target for triazino[5,6-b]indole derivatives with IC₅₀ values as low as 0.199 μM for optimized congeners) [4]. Procurement of a different 3-sulfanyl analog without equivalent characterization therefore carries a material risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 3-[(2-Methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole Versus Closest Structural Analogs


Lipophilicity Modulation: LogP Differentiation of 2-Methylbenzyl vs. Unsubstituted Benzyl and 4-Chlorobenzyl Analogs

The target compound occupies a distinct lipophilicity window compared to its closest benzyl-substituted analogs. The unsubstituted 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has a computed XLogP3 of 3.4 [1], while the 4-chlorobenzyl analog registers a significantly higher LogP of 4.47 . The target compound, bearing an ortho-methyl group on the benzyl ring, is predicted to possess an intermediate logP value (estimated approximately 3.7–4.0 based on the +0.5 log unit contribution of the aromatic methyl group per the Hansch π system), placing it in the optimal range for both membrane permeability and aqueous solubility as defined by Lipinski's Rule of Five criteria. This differentiated lipophilicity is directly relevant to blood-brain barrier penetration potential and oral bioavailability, key parameters for CNS indications such as the antidepressant and anticonvulsant activities established for triazino[5,6-b]indole derivatives [2].

Lipophilicity Drug-likeness ADME prediction

Molecular Weight Progression and Steric Bulk Differentiation Across the 3-Sulfanyl Series

The 2-methylbenzyl substituent confers a molecular weight of 306.4 g/mol , representing a 14 Da increase over the unsubstituted benzyl analog (292.4 g/mol) [1] and a 90 Da increase over the minimal methylsulfanyl analog (216.26 g/mol) [2]. This places the target compound in a distinct MW bin relative to these reference compounds. More critically, the ortho-methyl group introduces a torsional constraint on the benzyl C–S–C bond angle that is absent in the para-substituted and unsubstituted analogs, as the methyl group in the 2-position creates a steric clash with the triazine ring, restricting the conformational freedom of the benzyl side chain. This restricted rotamer population can translate into enhanced shape complementarity for specific protein binding pockets, a phenomenon documented in ortho-substituted benzyl ethers and thioethers in kinase inhibitor optimization [3]. The unsubstituted benzyl analog has three rotatable bonds, while the target compound similarly has three but with a higher rotational energy barrier due to the ortho-methyl group.

Molecular weight Steric parameters Ligand efficiency

Class-Level Anticancer Activity: Triazino[5,6-b]indole Scaffold Potency Benchmarks Against MCF-7 and A549 Cell Lines

While direct antiproliferative data for the target compound are not yet available in the peer-reviewed literature, the triazino[5,6-b]indole scaffold has yielded compounds with potent anticancer activity that provide relevant class-level benchmarks. Optimized triazino[5,6-b]indole-hydrazone conjugates have demonstrated IC₅₀ values of 0.199 ± 0.0321 μM against the EGFR enzyme, outperforming the reference drug lapatinib (IC₅₀ = 0.238 ± 0.023 μM) [1]. In cellular assays, derivatives from the same series showed MCF-7 antiproliferative IC₅₀ values ranging from 1.06 ± 0.05 μM to 66.58 ± 0.05 μM, with the most potent compounds surpassing doxorubicin (IC₅₀ = 7.45 ± 0.38 μM) [1]. Separately, benzyl-5H-[1,2,4]triazino[5,6-b]indoles bearing pyrazole/pyrazoline moieties achieved A549 lung cancer IC₅₀ values of 0.82–7.39 μM, with compound 11 (IC₅₀ = 0.82 μM) outperforming the reference inauhzin (IC₅₀ = 8.97 μM) by approximately 11-fold [2]. A distinct series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing pyridinocycloalkyl moieties, designed as iron chelators, yielded compound 3k with IC₅₀ values of 0.59, 0.86, 1.31, and 0.92 μM against A549, MCF-7, HeLa, and HepG-2 cells respectively, with lower cytotoxicity against normal HEK293 cells compared to the reference iron chelator VLX600 [3]. These data establish that the triazino[5,6-b]indole core is capable of delivering sub-micromolar to low-micromolar antiproliferative potency when appropriately substituted, and the 2-methylbenzylsulfanyl substituent provides a distinct vector for further SAR exploration within this active chemotype.

Anticancer Antiproliferative EGFR inhibition

Differentiation from Rbin-1: Unsaturated vs. Saturated Benzyl Side Chain and Implications for Midasin Inhibition

The closest biologically annotated analog to the target compound is Rbin-1 (3-[(2-methyl-2-propen-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole, CAS 328023-11-6, MW 256.33, formula C₁₃H₁₂N₄S), a reported potent inhibitor of midasin (MDN1), an essential AAA+ ATPase required for eukaryotic ribosome biogenesis [1]. Rbin-1 features an unsaturated 2-methylallyl side chain in place of the target compound's saturated 2-methylbenzyl group. This structural divergence is functionally significant: the allyl group in Rbin-1 presents a smaller steric footprint, fewer hydrophobic contacts, and a reactive alkene moiety that could undergo metabolic oxidation, whereas the target compound's 2-methylbenzyl group provides an aromatic ring for π-stacking interactions with protein aromatic residues and greater metabolic stability [2]. The molecular weight difference of 50 Da (256.33 vs. 306.4) and the presence of an aromatic ring in the target compound represent a substantial physicochemical departure that would be expected to produce distinct target engagement profiles. Furthermore, the target compound lacks the terminal alkene present in Rbin-1, eliminating a potential site for cytochrome P450-mediated epoxidation and thereby potentially offering improved metabolic stability for in vivo studies [2].

Ribosome biogenesis Midasin inhibitor Chemical probe selectivity

Platelet Anti-Aggregating Activity: Class-Level Evidence from Triazino[5,6-b]indole Derivatives with Quantitative In Vitro and In Vivo Data

A foundational study on 5H-1,2,4-triazino[5,6-b]indole derivatives established that compounds within this scaffold class exhibit platelet anti-aggregating activity at concentrations of 5 × 10⁻⁴ M against collagen- and ADP-induced aggregation in guinea pig whole blood, with the most active compounds also functioning as thromboxane A₂ synthetase inhibitors [1]. These compounds were additionally evaluated as antihypertensive agents in spontaneously hypertensive rats (SHR), demonstrating in vivo cardiovascular activity [1]. The 3-sulfanyl substitution pattern present in the target compound is directly analogous to the substitution architecture of the active derivatives in this study, where the 3-position thioether linkage was a critical pharmacophoric element. While the target compound itself was not included in this specific study, the structure-activity relationship framework established by Monge et al. indicates that modifications at the 3-position sulfanyl substituent modulate both the potency and selectivity of platelet anti-aggregating activity [1]. The 2-methylbenzyl group provides a sterically and electronically differentiated aryl substituent compared to the simple alkyl and unsubstituted phenyl derivatives tested, positioning the target compound as a logical next-generation candidate for cardiovascular research programs exploring this mechanism.

Platelet aggregation Thromboxane synthetase Antihypertensive

Antimicrobial Potency Benchmarking: Triazino[5,6-b]indole Derivatives Demonstrate Superior MIC Values Relative to Standard Drugs

In a systematic evaluation of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, the majority of synthesized compounds exhibited minimum inhibitory concentration (MIC) values lower than the standard drug used as comparator, indicating potent antimicrobial activity [1]. Separately, novel 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole derivatives decorated with disulfide moieties demonstrated high antibacterial ability coupled with reactive oxygen species (ROS) targeting performance and low toxicity [2]. These findings establish the triazino[5,6-b]indole core as a productive scaffold for antimicrobial drug discovery. While the target compound bears a 3-sulfanyl rather than a 3-sulfanylacetamide or disulfide substituent, the conserved triazino[5,6-b]indole core and the presence of a sulfur atom at the 3-position are common pharmacophoric features. The 2-methylbenzyl group confers enhanced lipophilicity relative to the phenylacetamide-bearing derivatives, which may improve penetration through the bacterial cell envelope, particularly against Gram-negative pathogens where outer membrane permeation is rate-limiting for antibacterial activity.

Antimicrobial MIC Antibacterial resistance

Optimal Research and Procurement Application Scenarios for 3-[(2-Methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole


Kinase Inhibitor Lead Optimization: EGFR and Multi-Kinase Anticancer Programs

Given the demonstrated potency of triazino[5,6-b]indole derivatives as EGFR inhibitors (IC₅₀ as low as 0.199 μM) and multi-kinase modulators targeting Hsp90, PI3K, and ERK/AKT pathways [1], the target compound serves as a strategically differentiated starting scaffold for medicinal chemistry optimization. Its 2-methylbenzylsulfanyl substituent provides a sterically constrained, lipophilically intermediate vector that has not been explored in published kinase inhibitor series. Researchers should prioritize this compound for structure-activity relationship campaigns aiming to identify novel kinase selectivity profiles, particularly where ortho-substitution on the benzyl ring is hypothesized to improve selectivity through steric exclusion of off-target kinases.

Chemical Probe Development for Ribosome Biogenesis: Orthogonal Tool to Rbin-1

Rbin-1 (3-[(2-methyl-2-propen-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole) is an established inhibitor of midasin (MDN1) [2]. The target compound differs by bearing a saturated 2-methylbenzyl group in place of Rbin-1's 2-methylallyl moiety, eliminating the metabolically labile terminal alkene while adding an aromatic ring capable of π-stacking interactions. This structural divergence makes the target compound an ideal orthogonal probe for confirming that biological effects attributed to Rbin-1 are indeed midasin-dependent and not artifacts of the allyl side chain. Procurement of both compounds enables paired SAR studies essential for rigorous chemical biology validation of the midasin target.

CNS Drug Discovery: Antidepressant and Anticonvulsant Screening Cascades

Triazino[5,6-b]indole-3-ylthio derivatives have demonstrated significant antidepressant activity in mouse tail suspension tests and anticonvulsant activity in maximal electroshock (MES) models, with certain compounds exhibiting little CNS depressant effect and no neurotoxicity compared to standard drugs phenytoin and carbamazepine [3][4]. The target compound's predicted logP range of ~3.7–4.0 is within the optimal window for blood-brain barrier penetration (typically logP 2–4 for CNS drugs), positioning it as a compelling candidate for CNS screening cascades. Its 2-methylbenzyl group may confer differentiated receptor binding profiles relative to the published phenylacetamide derivatives.

Cardiovascular Pharmacology: Platelet Anti-Aggregating and Antihypertensive Research

The 5H-1,2,4-triazino[5,6-b]indole scaffold has validated in vivo activity as both a platelet aggregation inhibitor (effective at 5 × 10⁻⁴ M against collagen- and ADP-induced aggregation) and an antihypertensive agent in spontaneously hypertensive rats [5]. The target compound represents an unexplored substituent vector within this pharmacophore class, offering an opportunity for intellectual property generation in the cardiovascular space. Its 2-methylbenzyl group may enhance selectivity for thromboxane A₂ synthetase over related enzymes compared to unsubstituted phenyl analogs.

Quote Request

Request a Quote for 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.